molecular formula C20H25ClN2O B13787486 cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride CAS No. 63766-17-6

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride

Cat. No.: B13787486
CAS No.: 63766-17-6
M. Wt: 344.9 g/mol
InChI Key: WELIWWBEWVZBFS-OVAHNPOGSA-N
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Description

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamide core and a dimethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, including the formation of the naphthamide core and the introduction of the dimethylamino group. Common synthetic routes may involve:

    Formation of the Naphthamide Core: This step often involves the reaction of naphthalene derivatives with amines under specific conditions.

    Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine and appropriate catalysts to introduce the dimethylamino group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophilic reagents, appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amine derivatives.

Scientific Research Applications

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, such as the naphthamide core and the presence of the dimethylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

63766-17-6

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

dimethyl-[(1R,4R)-4-(methylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]azanium;chloride

InChI

InChI=1S/C20H24N2O.ClH/c1-21-19(23)20(15-9-5-4-6-10-15)14-13-18(22(2)3)16-11-7-8-12-17(16)20;/h4-12,18H,13-14H2,1-3H3,(H,21,23);1H/t18-,20-;/m1./s1

InChI Key

WELIWWBEWVZBFS-OVAHNPOGSA-N

Isomeric SMILES

CNC(=O)[C@]1(CC[C@H](C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CNC(=O)C1(CCC(C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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